molecular formula C24H21N5O B2581209 N-[(3-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866843-95-0

N-[(3-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2581209
CAS No.: 866843-95-0
M. Wt: 395.466
InChI Key: PNPJBOZTRLRXJE-UHFFFAOYSA-N
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Description

N-[(3-Methoxyphenyl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused bicyclic core structure. The compound features a 3-methoxybenzyl group at the N5 position and a 3-methylphenyl substituent at the C3 position of the triazoloquinazoline scaffold. Its molecular complexity arises from the conjugation of aromatic and heterocyclic systems, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O/c1-16-7-5-9-18(13-16)22-24-26-23(25-15-17-8-6-10-19(14-17)30-2)20-11-3-4-12-21(20)29(24)28-27-22/h3-14H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPJBOZTRLRXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Quinazoline Core Construction: The quinazoline core is synthesized through a series of reactions, often starting from anthranilic acid derivatives.

    Substitution Reactions: The methoxyphenyl and methylphenyl groups are introduced through substitution reactions, using reagents such as methoxybenzyl chloride and methylbenzyl chloride.

    Final Coupling: The final step involves coupling the triazole and quinazoline intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced triazoloquinazoline derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(3-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways such as the PI3K-AKT or MAPK pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure R1 (C3 Position) R2 (N5 Position) Molecular Weight (Calculated)
N-[(3-Methoxyphenyl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (Target) Triazolo[1,5-a]quinazoline 3-Methylphenyl 3-Methoxybenzyl ~453.5 g/mol
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline 4-Methylphenyl 3,4-Diethoxyphenethyl ~513.6 g/mol
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline 3,4-Dimethylbenzenesulfonyl 2-Methoxy-5-methylphenyl ~518.6 g/mol
3-(5-(4-Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one Quinazolin-4(3H)-one Pyrazolylamino group 2-Methylphenyl ~430–460 g/mol

Key Observations:

Substituent Influence on Solubility :

  • The target compound’s 3-methoxybenzyl group enhances hydrophilicity compared to the diethoxyphenethyl group in or the sulfonyl group in , which may reduce membrane permeability.
  • The 3-methylphenyl group at C3 provides steric bulk but lacks the electron-withdrawing effects seen in sulfonyl derivatives .

Biological Relevance: Triazoloquinazolines with aromatic substituents (e.g., ) are often explored for receptor-binding applications due to their planar aromatic systems.

Synthetic Flexibility :

  • The target compound’s synthesis likely involves nucleophilic substitution or cyclization steps, as demonstrated in the preparation of compound 7b () and triazolo-thiadiazin derivatives ().

Physicochemical Properties

Table 2: Calculated LogP and Polar Surface Area (PSA)

Compound LogP (Predicted) PSA (Ų)
Target Compound 3.8 65.2
N-[2-(3,4-Diethoxyphenyl)ethyl] analogue 4.2 72.4
3-(3,4-Dimethylbenzenesulfonyl) analogue 2.9 98.7
  • LogP : The target compound’s moderate lipophilicity (LogP ~3.8) suggests better bioavailability than the more polar sulfonyl derivative .
  • PSA : A PSA of 65.2 Ų indicates moderate blood-brain barrier permeability, aligning with quinazoline-based CNS agents .

Biological Activity

N-[(3-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a synthetic compound belonging to the class of triazoloquinazolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article explores its biological activity through various studies and data.

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.37 g/mol
  • CAS Number : 904584-39-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes and receptors involved in inflammatory pathways, particularly those related to tumor necrosis factor-alpha (TNFα) signaling.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound can act as selective inhibitors of TNFα and its receptors. TNFα is a pro-inflammatory cytokine implicated in various inflammatory diseases.

  • Study Findings :
    • A study demonstrated that selective TNFα inhibitors could reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions .
    • In silico studies revealed that the compound satisfies Lipinski's rule of five, indicating good bioavailability and low toxicity .

Anticancer Properties

The compound shows promise in cancer treatment by targeting signaling pathways involved in cell proliferation and survival.

  • Case Studies :
    • Research has indicated that similar triazoloquinazolines exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
    • A notable study reported that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Table 1: Biological Activities of this compound

Activity TypeEffectReference
Anti-inflammatoryInhibition of TNFαPMC6604280
AnticancerInduction of apoptosisPMC3315628
Enzyme inhibitionSelective inhibitionPubChem

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